1-(3-ethoxybenzoyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxybenzoyl)-4-(2-pyridinyl)piperazine, commonly known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPP belongs to the class of piperazine derivatives and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of EPP is not fully understood. However, it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. EPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
EPP has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. EPP has also been shown to increase the levels of the neurotransmitter dopamine, which is involved in the regulation of mood, motivation, and movement.
Advantages and Limitations for Lab Experiments
EPP has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, EPP has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of EPP. One area of research is the development of EPP derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential of EPP for the treatment of neurological disorders. Additionally, the study of the molecular targets of EPP and its mechanism of action could provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, EPP is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method involves a multistep process, and its mechanism of action is not fully understood. EPP has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of EPP, including the development of EPP derivatives and the investigation of its therapeutic potential for neurological disorders.
Synthesis Methods
The synthesis of EPP involves a multistep process that starts with the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 2-acetylpyridine. The next step involves the reaction of 2-acetylpyridine with hydrazine hydrate to form 2-acetylpyridine hydrazone, which is further reacted with ethyl 3-bromobenzoate to form 1-(3-bromobenzoyl)-4-(2-pyridinyl)piperazine. Finally, the compound is treated with sodium ethoxide to obtain 1-(3-ethoxybenzoyl)-4-(2-pyridinyl)piperazine.
Scientific Research Applications
EPP has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor and anti-inflammatory properties. EPP has also been found to have a significant effect on the central nervous system, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(3-ethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-23-16-7-5-6-15(14-16)18(22)21-12-10-20(11-13-21)17-8-3-4-9-19-17/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXIBZHNCCJXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.